1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine is a compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of an allyloxy group and two methoxy groups attached to a phenyl ring, along with a propan-2-amine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the use of transaminase-mediated synthesis, which offers an environmentally and economically attractive approach. This method utilizes immobilized whole-cell biocatalysts with transaminase activity to convert prochiral ketones into the desired amine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. The use of biocatalysts and transaminases can be scaled up to produce significant quantities of the compound with high enantioselectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The allyloxy and methoxy groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can lead to the formation of new compounds with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cognitive function and neurological disorders.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a neurotransmitter or modulator, affecting various signaling pathways in the brain. Its effects on cognitive function and neurological disorders are of particular interest in medical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine include other phenylpropanamine derivatives such as:
- 1-(3,4-Dimethoxyphenyl)propan-2-amine
- 1-(4-Methoxyphenyl)propan-2-amine
- 1-(3,5-Dimethoxyphenyl)propan-2-amine
Uniqueness
What sets this compound apart from similar compounds is the presence of the allyloxy group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
214414-87-6 |
---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
1-(3,5-dimethoxy-4-prop-2-enoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C14H21NO3/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3 |
InChI-Schlüssel |
ROINMNZLTKSBPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C(=C1)OC)OCC=C)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.